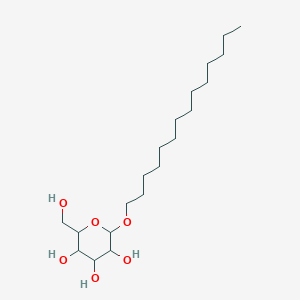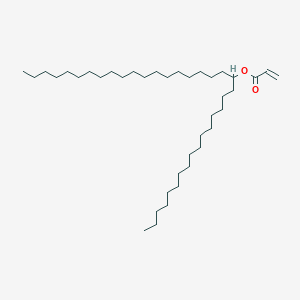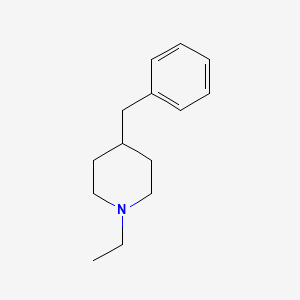![molecular formula C19H14N4O2 B12661920 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde CAS No. 85720-97-4](/img/structure/B12661920.png)
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde: is an organic compound with the molecular formula C19H14N4O2 and a molecular weight of 330.3 g/mol . It is characterized by the presence of two azo groups (-N=N-) and a salicylaldehyde moiety. This compound is known for its vibrant color and is often used in dye chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde typically involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with salicylaldehyde under alkaline conditions to form the desired azo compound.
Industrial Production Methods:
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry:
Dye Chemistry: Used as a precursor for the synthesis of azo dyes.
Analytical Chemistry: Employed in spectrophotometric analysis due to its chromophoric properties.
Biology:
Biological Staining: Utilized in staining techniques for microscopy.
Medicine:
Pharmaceutical Research: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Textile Industry: Applied in the dyeing of fabrics.
Polymer Industry: Used in the synthesis of colored polymers.
Mécanisme D'action
The mechanism of action of 5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde involves its interaction with biological molecules through its azo groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.
Comparaison Avec Des Composés Similaires
- 4-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- 3-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
- 2-[[4-(Phenylazo)phenyl]azo]salicylaldehyde
Comparison:
5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde is unique due to the position of the azo groups and the salicylaldehyde moiety, which influence its chemical reactivity and applications. Compared to its isomers, it may exhibit different spectroscopic properties and biological activities.
Propriétés
Numéro CAS |
85720-97-4 |
|---|---|
Formule moléculaire |
C19H14N4O2 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
2-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H14N4O2/c24-13-14-12-18(10-11-19(14)25)23-22-17-8-6-16(7-9-17)21-20-15-4-2-1-3-5-15/h1-13,25H |
Clé InChI |
FZGQMLKOUBTYCX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


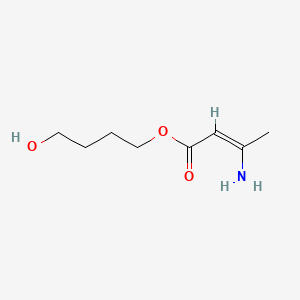


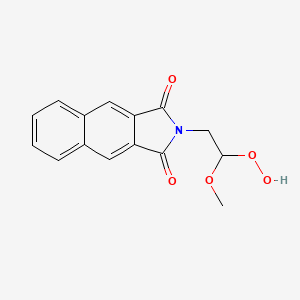

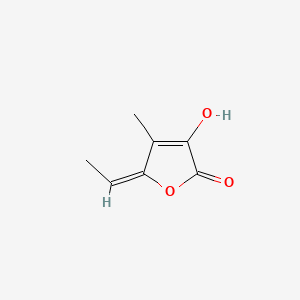

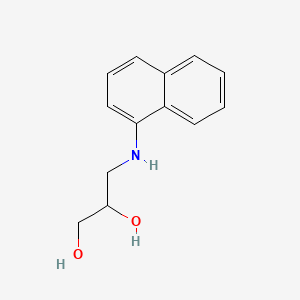

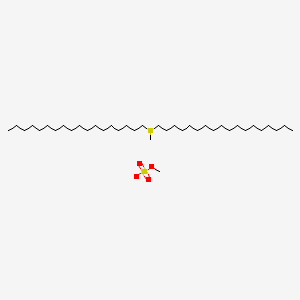
![6-Azidotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B12661881.png)
